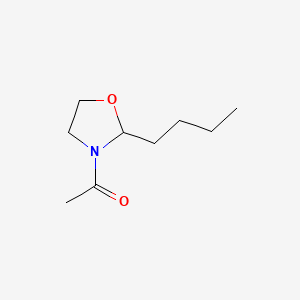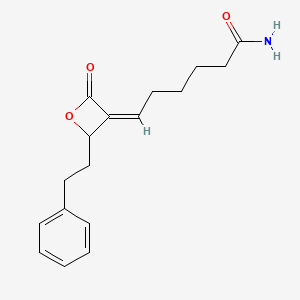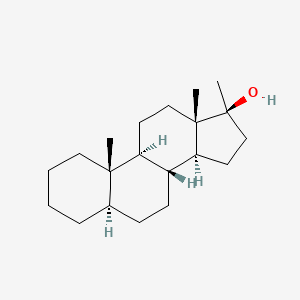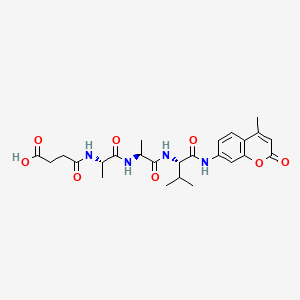
Suc-Ala-Ala-Val-Amc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Suc-Ala-Ala-Val-Amc” is a tetrapeptide and an elastase substrate . It can be used for determining elastase activity . Elastase is a critical protease in immune response and host defense mechanisms in both physiological and disease-associated conditions .
Synthesis Analysis
The synthesis of “this compound” involves the addition of 7-amino-4-methylcoumarin (AMC) to the peptide sequence . This generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .
Molecular Structure Analysis
The molecular formula of “this compound” is C30H39N5O9 . The formal name is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .
Chemical Reactions Analysis
“this compound” is avidly hydrolyzed by elastases but not by cathepsin G . The addition of AMC generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .
Physical and Chemical Properties Analysis
“this compound” is a crystalline solid . Its solubility is 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 16 mg/ml in DMSO .
Wissenschaftliche Forschungsanwendungen
Proteasome and Endopeptidase Studies : Suc-Ala-Ala-Val-Amc is used as a fluorogenic substrate to study proteasome activities. It helps in understanding the mechanisms of proteasome-related enzymes in various organisms, including bacteria and eukaryotes. For example, Chandu et al. (2003) showed that in Escherichia coli, PepN enzyme, which is primarily an alanine aminopeptidase, can also hydrolyze this compound, indicating its role in proteolysis beyond its known functions (Chandu, Kumar, & Nandi, 2003).
Enzymatic Activity in Pancreatic Membranes : Mumford et al. (1980) identified an endopeptidase in dog pancreas microsomes that hydrolyzes the substrate this compound. This finding highlights the role of such enzymes in pancreatic functions and their potential relevance in medical research (Mumford et al., 1980).
Cancer Research and Drug Development : In the context of cancer research, Widdison et al. (2014) discussed the development of new peptide-linked anilino-maytansinoid antibody-drug conjugates (ADCs) for cancer treatment. These ADCs utilize peptides similar to this compound for targeted drug delivery, demonstrating the compound’s utility in developing novel therapeutic strategies (Widdison et al., 2014).
Biotechnological Applications : Malik et al. (2012) explored the serine protease-like activity in apolipophorin III from the hemolymph of desert locusts. They used this compound and other similar substrates to study the enzymatic activities, suggesting potential applications in food processing and agricultural biotechnology (Malik, Amir, & Venekei, 2012).
Wirkmechanismus
Target of Action
Suc-Ala-Ala-Val-Amc, a tetrapeptide, primarily targets elastase , a serine protease . Elastase plays a crucial role in various biological processes, including inflammation and tissue remodeling, by cleaving elastin, a key component of the extracellular matrix .
Mode of Action
This compound acts as a substrate for elastase . When elastase encounters this compound, it cleaves the compound, resulting in a change that can be monitored fluorometrically . This property makes this compound valuable in determining elastase activity .
Biochemical Pathways
The interaction of this compound with elastase occurs within the context of the broader proteolytic pathways in which elastase participates. Elastase is involved in the degradation of elastin fibers, a process that is part of the body’s response to inflammation and injury . The cleavage of this compound by elastase can be seen as a microcosm of these larger proteolytic processes.
Pharmacokinetics
Its metabolism would presumably involve proteolytic enzymes, and excretion would likely occur via the kidneys . These properties would influence the bioavailability of this compound, although specific details would require further study.
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that indicates elastase activity . This allows researchers to monitor the activity of elastase in real-time, providing valuable insights into the role of this enzyme in various biological processes .
Action Environment
The action of this compound, like that of many biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with either this compound or elastase . Understanding these influences can be crucial for optimizing the use of this compound in research settings.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Suc-Ala-Ala-Val-Amc plays a significant role in biochemical reactions as a substrate for proteases. It interacts with enzymes such as elastase, a serine protease involved in the degradation of elastin and other proteins. When elastase cleaves this compound, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity . This interaction is highly specific, making this compound an essential tool for studying elastase activity and its inhibitors.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. For instance, elastase activity, measured using this compound, can impact cell signaling pathways, gene expression, and cellular metabolism. Elastase-mediated proteolysis can modulate the extracellular matrix, affecting cell migration, proliferation, and apoptosis . By providing a means to measure elastase activity, this compound helps researchers understand the enzyme’s role in cellular dynamics and its implications in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by elastase at the peptide bond between valine and AMC. This cleavage releases AMC, which fluoresces upon excitation, allowing for the quantification of elastase activity . The specificity of this compound for elastase is due to the peptide sequence, which mimics the natural substrates of the enzyme. This interaction is crucial for studying the inhibition or activation of elastase and understanding its role in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its activity can diminish if exposed to unfavorable conditions such as high temperatures or prolonged storage . Long-term studies using this compound have shown consistent results in measuring elastase activity, although the stability of the compound should always be verified before use to ensure accurate results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal concentrations, it effectively measures elastase activity without causing adverse effects. At high doses, there may be potential toxicity or interference with other cellular processes . Studies have shown that appropriate dosing is critical for obtaining reliable data and avoiding confounding factors in experimental outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as elastase, which plays a role in the breakdown of proteins within the extracellular matrix . The cleavage of this compound by elastase results in the release of AMC, which can be detected and measured. This process is essential for studying the regulation of protease activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization and accumulation depend on the presence and activity of elastase, which cleaves the substrate to release AMC . Understanding the transport and distribution of this compound is crucial for interpreting experimental results and ensuring accurate measurements of enzyme activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role as a substrate for elastase. The compound is targeted to areas where elastase is active, such as the extracellular matrix and specific cellular compartments . Post-translational modifications and targeting signals may also influence its localization, affecting its activity and function in biochemical assays.
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQTXCWYXLITEA-DFFLPILJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

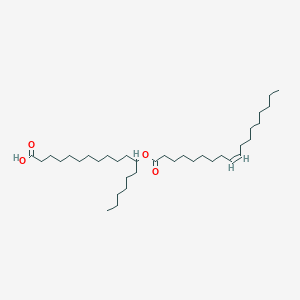

![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)
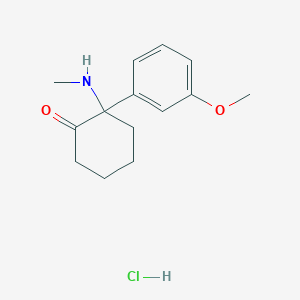

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
